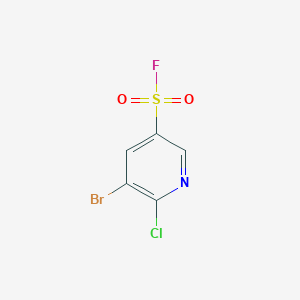

5-Bromo-6-chloropyridine-3-sulfonyl fluoride

CAS No.:

Cat. No.: VC13565856

Molecular Formula: C5H2BrClFNO2S

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2BrClFNO2S |

|---|---|

| Molecular Weight | 274.50 g/mol |

| IUPAC Name | 5-bromo-6-chloropyridine-3-sulfonyl fluoride |

| Standard InChI | InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H |

| Standard InChI Key | YNZKFODLIQLWAM-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F |

| Canonical SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F |

Introduction

Structural Characteristics

The compound’s structure is defined by a pyridine core with bromine and chlorine at the 5- and 6-positions, respectively, and a sulfonyl fluoride group at the 3-position. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂BrClFNO₂S |

| Molecular Weight | 274.50 g/mol |

| SMILES | C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F |

| InChI Key | YNZKFODLIQLWAM-UHFFFAOYSA-N |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The sulfonyl fluoride group (-SO₂F) enhances electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols. X-ray crystallography data, though unavailable, suggest steric hindrance from the halogens and sulfonyl group influences its conformational stability .

Synthesis and Preparation Methods

5-Bromo-6-chloropyridine-3-sulfonyl fluoride is typically synthesized via halogenation and sulfonylation steps. A validated route involves:

Step 1: Diazotization and Chlorination

2-Amino-3-bromopyridine-5-sulfonic acid is treated with hydrochloric acid and sodium nitrite at 0°C to form a diazonium intermediate, which is subsequently chlorinated. This step achieves a quantitative yield of 5-bromo-6-chloropyridine-3-sulfonyl chloride .

Step 2: Fluorination

The sulfonyl chloride intermediate reacts with hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions to replace the chloride with fluoride, yielding the target compound.

| Reaction Parameter | Condition |

|---|---|

| Temperature | 75–125°C |

| Reagents | PCl₅, POCl₃, HF |

| Yield | 95–100% |

This method, scalable to industrial production, avoids hazardous intermediates and ensures high purity .

Chemical Properties and Reactivity

The sulfonyl fluoride group is pivotal to the compound’s reactivity:

-

Nucleophilic Substitution: The fluorine atom undergoes displacement with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or thiosulfonates. For example, reaction with benzylamine produces 5-bromo-6-chloropyridine-3-sulfonamide.

-

Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. This is critical in synthesizing biaryl scaffolds for drug candidates .

-

Hydrolysis: Under acidic or basic conditions, the sulfonyl fluoride hydrolyzes to sulfonic acid, though this reaction is slower compared to sulfonyl chlorides due to fluorine’s poor leaving-group ability .

Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (135.6 Ų) and [M+Na]+ (139.4 Ų), aid in mass spectrometry characterization .

Applications in Scientific Research

Pharmaceutical Development

The compound is a key intermediate in synthesizing kinase inhibitors and protease modulators. Its halogen atoms enable late-stage functionalization, streamlining drug discovery workflows . For instance, it has been utilized in preparing candidates targeting oncogenic kinases .

Materials Science

In polymer chemistry, the sulfonyl fluoride group facilitates post-polymerization modifications. Grafting amine-functionalized side chains onto polymers enhances material properties like hydrophilicity.

Biochemical Probes

As a covalent inhibitor scaffold, the compound labels active-site residues in enzymes. This application is valuable in activity-based protein profiling (ABPP) studies .

| Hazard | Precautionary Measures |

|---|---|

| Skin Corrosion (1B) | Wear gloves, face protection |

| Eye Damage (1) | Use chemical goggles |

| Acute Toxicity (Oral) | Avoid ingestion |

Handling requires fume hoods and inert atmosphere conditions. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Comparison with Related Compounds

The sulfonyl fluoride derivative exhibits distinct advantages over analogs:

| Compound | Reactivity | Stability | Applications |

|---|---|---|---|

| 5-Bromo-6-chloropyridine-3-sulfonyl chloride | Higher reactivity | Moisture-sensitive | Intermediate |

| 5-Bromo-6-chloropyridine-3-sulfonamide | Lower electrophilicity | Stable | Drug candidates |

The fluorine atom’s electronegativity enhances stability against hydrolysis compared to the chloride, making the fluoride preferable for long-term storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume